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molecular formula C21H17BrO3 B8105212 2-(Benzyloxy)-1-bromo-4-Cbz-benzene

2-(Benzyloxy)-1-bromo-4-Cbz-benzene

Cat. No. B8105212
M. Wt: 397.3 g/mol
InChI Key: NXQTUQLPLDODQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06787550B1

Procedure details

To a stirred suspension of NaH (10.47 g, 60% by wt, 0.2616 mol) in THF (1.40 L), at 13.1° C. under argon, was added a solution of 4-bromo-3-hydroxybenzoic acid (28.11 g, 0.130 mol) in THF (400 ml) over 1.25 h maintaining the internal temperature in the range 4-15° C. After 1.5 h a solution of benzyl bromide (44.3 g, 0.2591 mol) in THF (70 ml) was added over 0.5 h. To the resulting suspension was added DMF (500 ml) and the mixture allowed to warm to room temperature. After a further 15 h extra DMF was added (1.5 L) to the suspension. After approximately 30 minutes the reaction mixture was essentially clear and TLC analysis (25% EtOAc/hexane) indicated that effectively all of the starting material had been consumed. The reaction mixture was quenched with dilute ammonium chloride (100 ml) and concentrated in vacuo. To the concentrate was added ethyl acetate (1.0 L) and dilute ammonium chloride (1.0 L) and the fractions separated. The aqueous fraction was back extracted with ethyl acetate (1×450 ml and 1×300 ml). The total organic fraction was dried over sodium sulphate, filtered and concentrated in vacuo. The resulting solid was crystallised from ethanol:water (9:1; vol:vol, 200 ml), heated at reflux, to which was added ethanol (65 ml) until all the material had dissolved. Water was then added dropwise (17 ml), followed by extra ethanol (8.0 ml). The resulting solution was allowed to slowly cool to ambient temperature. The resulting solid was filtered off and dried (44.54 g). This solid was then dissolved in hot ethanol (227 ml) and water (5.0 ml) added and then allowed to slowly cool to ambient temperature. The resulting crystals were filtered off, washed with cold ethanol (25 ml) and dried in a vacuum oven at 50° C. to give the title compound (36.79 g, yield 71.5%). mp=80.5-81.5° C.
Name
Quantity
10.47 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 L
Type
solvent
Reaction Step One
Quantity
28.11 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
44.3 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
71.5%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:12]=[CH:11][C:7]([C:8]([OH:10])=O)=[CH:6][C:5]=1[OH:13].[CH2:14](Br)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CN([CH:25]=[O:26])C>C1COCC1.CCOC(C)=O.CCCCCC>[CH2:14]([O:13][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:4]=1[Br:3])[C:8]([O:26][CH2:25][C:4]1[CH:12]=[CH:11][CH:7]=[CH:6][CH:5]=1)=[O:10])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1,6.7|

Inputs

Step One
Name
Quantity
10.47 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.4 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.11 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)O)C=C1)O
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
44.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Name
Quantity
70 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Six
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
9.5 (± 5.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
had been consumed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with dilute ammonium chloride (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the concentrate was added ethyl acetate (1.0 L) and dilute ammonium chloride (1.0 L)
CUSTOM
Type
CUSTOM
Details
the fractions separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was back extracted with ethyl acetate (1×450 ml and 1×300 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The total organic fraction was dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was crystallised from ethanol:water (9:1; vol:vol, 200 ml)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux, to which
ADDITION
Type
ADDITION
Details
was added ethanol (65 ml) until all the material
DISSOLUTION
Type
DISSOLUTION
Details
had dissolved
ADDITION
Type
ADDITION
Details
Water was then added dropwise (17 ml)
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried (44.54 g)
DISSOLUTION
Type
DISSOLUTION
Details
This solid was then dissolved in hot ethanol (227 ml)
ADDITION
Type
ADDITION
Details
water (5.0 ml) added
TEMPERATURE
Type
TEMPERATURE
Details
to slowly cool to ambient temperature
FILTRATION
Type
FILTRATION
Details
The resulting crystals were filtered off
WASH
Type
WASH
Details
washed with cold ethanol (25 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1Br
Measurements
Type Value Analysis
AMOUNT: MASS 36.79 g
YIELD: PERCENTYIELD 71.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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